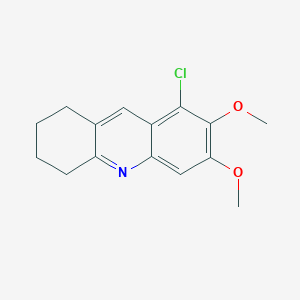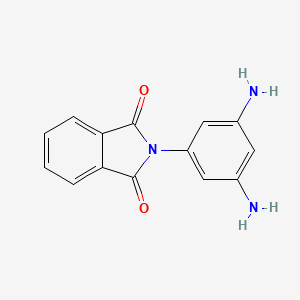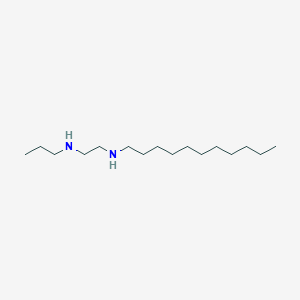
N~1~-Propyl-N~2~-undecylethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-Propyl-N~2~-undecylethane-1,2-diamine: is an organic compound that belongs to the class of diamines It is characterized by the presence of two amino groups attached to an ethane backbone, with a propyl group attached to one nitrogen atom and an undecyl group attached to the other nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N1-Propyl-N~2~-undecylethane-1,2-diamine typically involves the reaction of 1,2-diaminoethane with propyl and undecyl halides under basic conditions. The reaction can be carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of N1-Propyl-N~2~-undecylethane-1,2-diamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N1-Propyl-N~2~-undecylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides can react with the amino groups under basic or acidic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated, acylated, or sulfonylated derivatives.
Applications De Recherche Scientifique
N~1~-Propyl-N~2~-undecylethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound can be used as a surfactant, corrosion inhibitor, and in the production of polymers and resins.
Mécanisme D'action
The mechanism of action of N1-Propyl-N~2~-undecylethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The long alkyl chains can interact with hydrophobic regions of proteins and membranes, affecting their structure and function.
Comparaison Avec Des Composés Similaires
1,2-Diaminoethane: A simpler diamine with two amino groups attached to an ethane backbone.
N~1~-Methyl-N~2~-undecylethane-1,2-diamine: Similar structure but with a methyl group instead of a propyl group.
N~1~-Propyl-N~2~-decylethane-1,2-diamine: Similar structure but with a decyl group instead of an undecyl group.
Uniqueness: N1-Propyl-N~2~-undecylethane-1,2-diamine is unique due to its specific combination of propyl and undecyl groups, which confer distinct physicochemical properties and reactivity. This makes it suitable for specialized applications in various fields, including its potential use as a surfactant and in the synthesis of complex organic molecules.
Propriétés
Numéro CAS |
627521-01-1 |
|---|---|
Formule moléculaire |
C16H36N2 |
Poids moléculaire |
256.47 g/mol |
Nom IUPAC |
N-propyl-N'-undecylethane-1,2-diamine |
InChI |
InChI=1S/C16H36N2/c1-3-5-6-7-8-9-10-11-12-14-18-16-15-17-13-4-2/h17-18H,3-16H2,1-2H3 |
Clé InChI |
GIDDGJLZQNJXGB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCNCCNCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


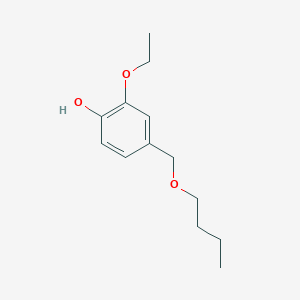
![4-[(Octahydronaphthalen-4a(2H)-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14242153.png)
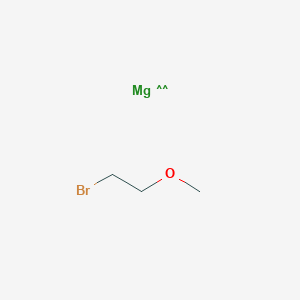
![[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(tridodecylsilane)](/img/structure/B14242166.png)
![3-[2,6-Di(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14242184.png)
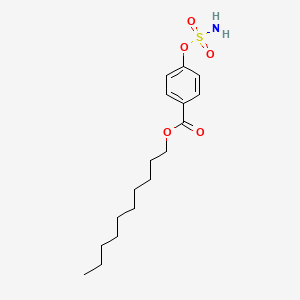

![N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B14242193.png)

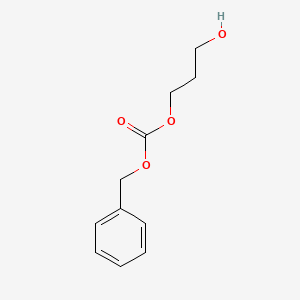

![N-[4-[2-Ethyl-4-(2-thienyl)-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14242213.png)
